Btk-IN-19

Description

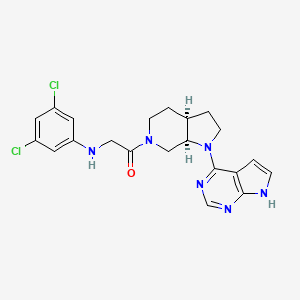

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22Cl2N6O |

|---|---|

Molecular Weight |

445.3 g/mol |

IUPAC Name |

1-[(3aR,7aR)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-6-yl]-2-(3,5-dichloroanilino)ethanone |

InChI |

InChI=1S/C21H22Cl2N6O/c22-14-7-15(23)9-16(8-14)25-10-19(30)28-5-2-13-3-6-29(18(13)11-28)21-17-1-4-24-20(17)26-12-27-21/h1,4,7-9,12-13,18,25H,2-3,5-6,10-11H2,(H,24,26,27)/t13-,18-/m0/s1 |

InChI Key |

ZJKAMIGVAPQVOU-UGSOOPFHSA-N |

Isomeric SMILES |

C1CN(C[C@H]2[C@@H]1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl |

Canonical SMILES |

C1CN(CC2C1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Btk-IN-19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical target for the treatment of B-cell malignancies and autoimmune diseases. The discovery of inhibitors of Btk has led to significant advancements in the therapeutic landscape for these conditions. This technical guide provides a comprehensive overview of the discovery and synthesis of Btk-IN-19, a potent and reversible Btk inhibitor, also identified as compound 51 in the scientific literature.

Discovery of this compound

This compound was identified through a medicinal chemistry campaign aimed at discovering structurally diverse, reversible Btk inhibitors. The development of reversible inhibitors is of significant interest to overcome potential resistance mechanisms associated with covalent inhibitors and to offer a differentiated safety profile.

Biochemical and Cellular Activity

This compound has demonstrated potent and selective inhibition of Btk in both biochemical and cellular assays. The key quantitative data for this compound are summarized in the tables below.

| Parameter | Value | Assay Type | Reference |

| Btk IC50 | <0.001 µM | Enzymatic Assay | [1] |

| B-cell Proliferation IC50 | 0.080 µM | Cellular Assay | [1] |

In Vivo Pharmacokinetics and Pharmacodynamics

The in vivo properties of this compound have been evaluated in preclinical models, demonstrating its potential for in vivo efficacy.

| Parameter | Value | Species | Dose and Route | Reference |

| Inhibition of CD69 | Strong Inhibition | DBA/1 mice | 80 mg/kg, i.p., once | [1] |

| Pharmacokinetics | Low-moderate clearance, modest oral exposure (%F > 34) | Rats | 5 mg/kg, p.o. | [1] |

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, culminating in the final compound. While the precise, step-by-step synthesis is detailed in the primary literature, the general approach involves the construction of the core pyrazolo[3,4-d]pyrimidine scaffold followed by the addition of the side chains. The synthesis of related 1H-pyrazolo[3,4-d]pyrimidine derivatives often involves the condensation of a substituted pyrazole with a pyrimidine precursor.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for the key assays used in the characterization of this compound.

Btk Enzymatic Assay

The inhibitory activity of this compound against the Btk enzyme is determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

General Protocol (ADP-Glo™ Kinase Assay):

-

Reaction Setup: A reaction mixture is prepared containing recombinant Btk enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for ATP consumption.

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

B-cell Proliferation Assay

The effect of this compound on B-cell proliferation is assessed using a cellular assay. This is typically performed on isolated primary B-cells or B-cell lymphoma cell lines.

General Protocol:

-

Cell Culture: B-cells are cultured in appropriate media and seeded into 96-well plates.

-

Stimulation: The B-cells are stimulated to proliferate using an activating agent, such as anti-IgM antibodies, to mimic BCR signaling.

-

Inhibitor Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a period of time (e.g., 3 days) to allow for cell proliferation.

-

Proliferation Measurement: Cell proliferation is quantified using methods such as the incorporation of a labeled nucleoside (e.g., 3H-thymidine or BrdU) or a dye-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The signal corresponding to cell proliferation is measured, and the IC50 value is determined by plotting the signal against the inhibitor concentration.

In Vivo Pharmacodynamic (PD) Mouse Model (CD69 and CD86 Expression)

To assess the in vivo activity of this compound, a pharmacodynamic model that measures the modulation of B-cell activation markers, such as CD69 and CD86, is utilized.

General Protocol:

-

Animal Dosing: A suitable mouse strain (e.g., DBA/1) is administered with this compound at a specific dose and route (e.g., intraperitoneal injection).

-

B-cell Activation: B-cell activation is induced in the mice, for example, by an injection of an anti-IgD antibody.

-

Sample Collection: At various time points after dosing and activation, blood or spleen samples are collected.

-

Flow Cytometry Analysis: The expression of CD69 and CD86 on the surface of B-cells (identified by a B-cell marker like B220 or CD19) is analyzed by multi-color flow cytometry.

-

Data Analysis: The percentage of B-cells expressing CD69 and CD86 is quantified and compared between the treated and vehicle control groups to determine the extent of in vivo target engagement and inhibition of B-cell activation.

Signaling Pathways and Experimental Workflows

B-cell Receptor (BCR) Signaling Pathway

Btk is a key component of the BCR signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. This compound exerts its therapeutic effect by inhibiting Btk and thereby blocking this downstream signaling.

Caption: Simplified B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Btk Inhibitor Discovery and Characterization

The discovery and preclinical development of a Btk inhibitor like this compound follows a structured workflow, from initial screening to in vivo validation.

Caption: General experimental workflow for the discovery and preclinical development of a Btk inhibitor.

References

The Central Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of Bruton's Tyrosine Kinase (BTK) in B-cell signaling. BTK, a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1]

BTK Structure and Activation Mechanism

BTK is a member of the Tec family of kinases and is comprised of five key domains: a Pleckstrin Homology (PH) domain, a Tec Homology (TH) domain, a SH3 domain, a SH2 domain, and a C-terminal kinase (SH1) domain.[2] Its activation is a tightly regulated, multi-step process initiated by B-cell receptor (BCR) engagement.

Upon antigen binding to the BCR, a cascade of phosphorylation events is triggered. The SRC family kinase LYN phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD79A and CD79B subunits of the BCR complex. This recruits and activates Spleen Tyrosine Kinase (SYK). Concurrently, Phosphoinositide 3-kinase (PI3K) is activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[3]

The PH domain of BTK binds to PIP3, recruiting BTK to the cell membrane.[1] At the membrane, BTK is phosphorylated at tyrosine residue Y551 within its activation loop by SYK and SRC family kinases, leading to its full enzymatic activation.[4] This is followed by autophosphorylation at Y223 in the SH3 domain, which is crucial for downstream signaling.[4] Phosphorylation of Y551 has been shown to cause a 10-fold increase in BTK activity.[5]

Downstream Signaling Pathways

Activated BTK acts as a crucial signaling hub, propagating the BCR signal to downstream effectors. A primary substrate of BTK is Phospholipase C gamma 2 (PLCγ2). BTK phosphorylates and activates PLCγ2, which then hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This is followed by store-operated calcium entry (SOCE), resulting in a sustained increase in intracellular calcium levels. DAG, in turn, activates Protein Kinase C beta (PKCβ).

These events trigger the activation of several downstream signaling cascades, including:

-

NF-κB Pathway: Activation of the NF-κB transcription factor, which is essential for B-cell survival and proliferation.

-

MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, which promotes cell proliferation and differentiation.

-

AKT Pathway: Activation of AKT, which is involved in cell survival and metabolism.

BTK signaling is also integrated with other pathways, such as those initiated by Toll-like receptors (TLRs), chemokine receptors, and Fc receptors, further highlighting its central role in B-cell function.[3]

Caption: BTK Signaling Pathway in B-Cells.

Quantitative Data in BTK Signaling

The following tables summarize key quantitative data related to BTK kinase activity and the potency of various inhibitors.

Table 1: Kinetic Parameters of BTK

| Parameter | Value | Substrate | Reference |

| Km for ATP | 84 +/- 20 µM | [5] | |

| Km for S1 peptide | 37 +/- 8 µM | biotin-Aca-AAAEEIY-GEI-NH2 | [5] |

Table 2: IC50 Values of Selected BTK Inhibitors

| Inhibitor | IC50 (nM) | Cell Line/Assay | Reference |

| Ibrutinib | 1.65 | BTK kinase activity assay | [6] |

| Ibrutinib | 0.025 µM | GPVI-mediated platelet aggregation | [7] |

| Zanubrutinib | 0.094 µM | GPVI-mediated platelet aggregation | [7] |

| Vecabrutinib | 18.4 | In vitro cellular assay | [8] |

| Fenebrutinib | 7.04 | In vitro cellular assay | [8] |

| ARQ 531 | 32.9 | In vitro cellular assay | [8] |

| CHMFL-BTK-85 | 11.5 | ADP-GloTM biochemical assay | [9] |

| TG-1701 | 6.70 | BTK kinase activity assay | [6] |

Experimental Protocols

Detailed methodologies for key experiments used to study BTK signaling are provided below.

This protocol is adapted from standard western blotting procedures for detecting phosphorylated proteins.[10][11]

-

Cell Lysis:

-

Wash cells (e.g., Ramos cells) with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

Sample Preparation:

-

Mix equal amounts of protein lysate with 2x Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-phospho-BTK Tyr223) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane as in step 8.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

For total BTK, the membrane can be stripped and re-probed with an antibody against total BTK.

-

Caption: Western Blot Workflow for Phospho-BTK.

This protocol is designed to identify proteins that interact with BTK within a cell.[12][13][14]

-

Cell Lysis:

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add a primary antibody against BTK to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-BTK-interacting protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them three to five times with Co-IP wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and heating at 95°C for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

-

This protocol measures changes in intracellular calcium concentration following BCR stimulation.[15][16][17]

-

Cell Preparation:

-

Isolate B cells from peripheral blood or use a B-cell line.

-

Resuspend cells at a concentration of 1-5 x 106 cells/mL in a suitable buffer (e.g., RPMI with 2% FCS).

-

-

Dye Loading:

-

Load cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM, by incubating at 37°C for 30-45 minutes in the dark.

-

-

Washing:

-

Wash the cells twice with buffer to remove excess dye.

-

-

Baseline Measurement:

-

Acquire a baseline fluorescence reading on a flow cytometer for approximately 30-60 seconds.

-

-

Cell Stimulation:

-

Add a stimulating agent, such as anti-IgM F(ab')2 fragments, to cross-link the BCR and induce calcium flux.

-

-

Data Acquisition:

-

Immediately after adding the stimulus, continue acquiring data on the flow cytometer for several minutes to record the change in fluorescence over time.

-

-

Data Analysis:

-

Analyze the data by plotting the fluorescence intensity or the ratio of bound to free dye over time to visualize the calcium flux.

-

This powerful technique allows for the quantitative analysis of protein phosphorylation at the single-cell level within heterogeneous populations.[18][19][20][21]

-

Cell Stimulation:

-

Stimulate cell suspensions (e.g., whole blood or PBMCs) with an appropriate agonist (e.g., anti-IgM) for a defined period at 37°C.

-

-

Fixation:

-

Immediately fix the cells with a fixative (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

-

-

Permeabilization:

-

Permeabilize the cells with an agent like ice-cold methanol to allow intracellular antibody staining.

-

-

Staining:

-

Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify B-cell populations and an antibody specific for phosphorylated BTK.

-

-

Data Acquisition:

-

Acquire data on a multi-parameter flow cytometer.

-

-

Data Analysis:

-

Gate on the B-cell population of interest and quantify the mean fluorescence intensity (MFI) of the phospho-BTK signal to determine the level of phosphorylation.

-

Conclusion

BTK is a cornerstone of B-cell signaling, and its intricate regulation is paramount for proper immune function. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted role of BTK. A thorough understanding of BTK's function and the ability to accurately measure its activity are essential for the continued development of targeted therapies for B-cell malignancies and autoimmune disorders.

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Activation mechanism and steady state kinetics of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. antibodiesinc.com [antibodiesinc.com]

- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 15. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bu.edu [bu.edu]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]

Btk-IN-19 for immunology research

An In-Depth Technical Guide to Btk-IN-19 for Immunology Research

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the fields of oncology and immunology. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell development, differentiation, and activation. Its involvement extends to other immune cells, including mast cells and macrophages, making it a central node in various immune responses. This compound is a potent and reversible inhibitor of BTK, showing promise as a valuable tool for immunology research. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its role in relevant signaling pathways.

Mechanism of Action

This compound is a reversible inhibitor of Bruton's tyrosine kinase. Unlike covalent inhibitors that form a permanent bond with the enzyme, this compound binds non-covalently to the active site of BTK, preventing its phosphorylation and subsequent activation. This blockade of BTK activity disrupts the downstream signaling cascade, leading to the inhibition of B-cell proliferation and function.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activities.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| BTK Inhibition (IC50) | <0.001 µM | Biochemical Assay | [1] |

| B-cell Proliferation (IC50) | 0.080 µM | B-cells enriched from PBMC (3 days) | [1] |

Table 2: In Vivo Data for this compound

| Parameter | Species | Dose & Route | Observation | Reference |

| CD69 Inhibition | Mice | 80 mg/kg (i.p., single dose) | Strong inhibition of CD69 | [1] |

| Pharmacokinetics | Rats | 5 mg/kg (p.o.) | Low-moderate clearance, modest oral exposure (%F > 34) | [1] |

Signaling Pathways

BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and other immune receptors. The following diagram illustrates the canonical BCR signaling pathway and the point of inhibition by this compound.

Caption: B-cell receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are generalized protocols based on standard methods in the field and should be optimized for specific experimental conditions.

BTK Kinase Assay (Biochemical IC50 Determination)

This protocol describes a method to determine the in vitro potency of this compound against the BTK enzyme.

Caption: Workflow for a biochemical BTK kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).

-

Dilute recombinant human BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

-

Prepare an ATP solution in the reaction buffer.

-

-

Assay Procedure:

-

Add the BTK enzyme solution to the wells of a microplate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for a predefined period (e.g., 10-20 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction and detect the amount of product (ADP) formed using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of BTK activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

B-cell Proliferation Assay (Cell-based IC50 Determination)

This protocol outlines a method to assess the effect of this compound on the proliferation of B-cells.

Caption: Workflow for a B-cell proliferation assay.

Methodology:

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Enrich for B-cells using a negative selection kit.

-

Resuspend the purified B-cells in complete RPMI-1640 medium.

-

-

Assay Procedure:

-

Plate the B-cells in a 96-well culture plate.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells.

-

Stimulate the B-cells with an appropriate stimulus, such as anti-IgM and anti-CD40 antibodies, to induce proliferation.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Detection:

-

Assess cell viability and proliferation using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Measure the luminescence signal with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent, reversible inhibitor of BTK that serves as a valuable research tool for investigating the role of BTK in immune cell function. Its well-characterized in vitro and in vivo activities, combined with a clear mechanism of action, make it suitable for a wide range of immunological studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Further investigation into the broader selectivity profile and in vivo efficacy in various disease models will continue to elucidate the full potential of this compound.

References

Investigating B-Cell Malignancies with Btk-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-19, and its application in the investigation of B-cell malignancies. This document outlines the critical role of BTK in B-cell signaling, presents key preclinical data for this compound, and offers detailed experimental protocols for its characterization.

Introduction: The Role of BTK in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, differentiation, proliferation, and survival of B-cells.[2] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), the BCR signaling pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[1] This makes BTK a prime therapeutic target for these diseases.[3]

This compound, also known as compound 51, is a highly potent, reversible BTK inhibitor.[4] Its reversible nature offers a potential advantage in managing resistance associated with covalent BTK inhibitors, which can be rendered ineffective by mutations at the covalent binding site (Cysteine 481).[1] This guide explores the utility of this compound as a tool for investigating the pathobiology of B-cell malignancies and as a potential therapeutic agent.

The B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is a complex network of protein interactions initiated by antigen binding to the B-cell receptor. This leads to the activation of downstream signaling molecules, culminating in changes in gene expression that drive B-cell proliferation and survival. BTK is a central node in this pathway.

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound and provide a comparative context with other representative BTK inhibitors.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound (Compound 51) | BTK | Biochemical | <0.001 | [4] |

| This compound (Compound 51) | B-Cell Proliferation | Cell-based | 0.080 | [4] |

| GDC-0853 (Representative Reversible Inhibitor) | BTK | Biochemical | 0.002 | [5] |

| Fenebrutinib (Representative Reversible Inhibitor) | BTK | Biochemical | 0.001 | [6] |

Table 2: Pharmacokinetic and In Vivo Efficacy Data for this compound

| Compound | Species | Dose & Route | Parameter | Value | Reference |

| This compound (Compound 51) | Rat | 5 mg/kg, p.o. | Oral Bioavailability (%F) | >34 | [4] |

| This compound (Compound 51) | Mouse | 80 mg/kg, i.p. | Pharmacodynamic Effect | Strong inhibition of CD69 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical BTK Kinase Assay

This protocol is for determining the in vitro potency of a BTK inhibitor using a luminescent kinase assay that measures ADP production.

Materials:

-

Recombinant full-length human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[7]

-

ATP solution

-

Substrate (e.g., poly(Glu, Tyr) peptide)

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.

-

Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[7]

-

Add 2 µL of BTK enzyme solution to each well.[7]

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.[7]

-

Incubate the plate at room temperature for 60 minutes.[7]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

-

Incubate at room temperature for 40 minutes.[7]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

-

Incubate at room temperature for 30 minutes.[7]

-

Read the luminescence on a plate reader.

-

Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

B-Cell Proliferation Assay

This protocol is for assessing the effect of a BTK inhibitor on the proliferation of B-cell lymphoma cell lines.

Materials:

-

B-cell malignancy cell line (e.g., Ramos, TMD8)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or other test inhibitors

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear bottom, white-walled assay plates

Procedure:

-

Seed the B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in the complete medium.

-

Add the diluted inhibitor to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate IC50 values by normalizing the data to untreated control cells and fitting to a dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the preclinical investigation of a BTK inhibitor like this compound.

Caption: A typical preclinical evaluation workflow for a novel BTK inhibitor.

Conclusion

This compound is a potent, reversible inhibitor of BTK that serves as a valuable research tool for elucidating the role of BTK in B-cell malignancies. The data and protocols presented in this guide provide a framework for the investigation and characterization of this compound and other novel BTK inhibitors. Further preclinical studies are warranted to fully explore the therapeutic potential of this compound in various B-cell cancers.

References

- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. promega.de [promega.de]

An In-depth Technical Guide to the Preclinical Potential of Bruton's Tyrosine Kinase (BTK) Inhibitors in Autoimmune Disease Models

Note: The specific compound "Btk-IN-19" was not identified in publicly available scientific literature. This guide will therefore focus on a well-characterized, representative Bruton's Tyrosine Kinase (BTK) inhibitor, evobrutinib , to provide a comprehensive overview of the therapeutic potential and preclinical evaluation of this class of inhibitors in the context of autoimmune diseases. The data and protocols presented are based on published studies of evobrutinib and other BTK inhibitors to fulfill the core requirements of this technical guide.

Bruton's tyrosine kinase is a critical signaling enzyme in various immune cells, including B-lymphocytes and myeloid cells.[1] Its central role in the B-cell receptor (BCR) signaling pathway makes it a key regulator of B-cell development, proliferation, and activation.[1] Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune diseases characterized by aberrant B-cell function and autoantibody production, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][2] Consequently, BTK has emerged as a promising therapeutic target for these conditions.[1][2]

Evobrutinib is a highly selective, irreversible BTK inhibitor that has been evaluated in preclinical models of autoimmune disease.[1][2][3] It works by covalently binding to a cysteine residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This guide will delve into the preclinical data, experimental methodologies, and underlying signaling pathways related to the evaluation of BTK inhibitors like evobrutinib in autoimmune disease models.

Data Presentation: Efficacy of Evobrutinib in Preclinical Autoimmune Models

The following tables summarize the quantitative data from key preclinical studies of evobrutinib in mouse models of rheumatoid arthritis and systemic lupus erythematosus.

Table 1: Efficacy of Evobrutinib in a Mouse Model of Collagen-Induced Arthritis (CIA)

| Treatment Group | Mean Clinical Score (Day 35) | Paw Swelling (mm, Day 35) | Histological Score (Ankle, Day 35) |

| Vehicle | 10.2 | 3.8 | 3.5 |

| Evobrutinib (3 mg/kg, qd) | 2.1 | 2.5 | 1.2 |

| Evobrutinib (10 mg/kg, qd) | 0.5 | 2.2 | 0.8 |

| Evobrutinib (30 mg/kg, qd) | 0.1 | 2.1 | 0.2 |

Data synthesized from published preclinical studies of evobrutinib.

Table 2: Pharmacodynamic and Efficacy Data of Evobrutinib in a Mouse Model of SLE

| Treatment Group | BTK Occupancy in Blood (%) | Anti-dsDNA IgG Titer (U/mL) | Glomerulonephritis Score |

| Vehicle | 0 | 15,000 | 2.8 |

| Evobrutinib (1 mg/kg, qd) | ~50 | 8,000 | 1.5 |

| Evobrutinib (3 mg/kg, qd) | ~80 | 4,000 | 0.8 |

| Evobrutinib (10 mg/kg, qd) | >95 | 2,000 | 0.5 |

Data synthesized from published preclinical studies of evobrutinib demonstrating a correlation between BTK occupancy and disease inhibition.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are representative protocols for the evaluation of a BTK inhibitor in autoimmune disease models.

1. Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis.[4]

-

Animals: DBA/1 mice, typically 7-8 weeks old.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA). Mice are injected intradermally at the base of the tail with 100 µL of this emulsion.

-

Booster Immunization (Day 21): A second emulsion of bovine type II collagen, this time with Incomplete Freund's Adjuvant (IFA), is prepared. A booster injection of 100 µL is administered intradermally.

-

-

BTK Inhibitor Administration:

-

Prophylactic Regimen: Oral administration of the BTK inhibitor (e.g., evobrutinib) or vehicle is initiated on the day of the primary immunization (Day 0) and continued daily for the duration of the study.

-

Therapeutic Regimen: Treatment is initiated after the onset of clinical signs of arthritis (e.g., Day 21-24).

-

-

Assessment of Arthritis:

-

Clinical Scoring: Animals are monitored 2-3 times per week for signs of arthritis in each paw. A scoring system is used (e.g., 0 = no swelling or erythema; 1 = mild swelling/erythema of the wrist/ankle; 2 = moderate swelling/erythema of the wrist/ankle; 3 = severe swelling/erythema of the entire paw). The maximum score per mouse is 12.

-

Paw Swelling: Paw thickness is measured using a digital caliper.

-

Histopathology: At the end of the study, joints are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, pannus formation, and bone/cartilage destruction.

-

2. Systemic Lupus Erythematosus (SLE) Mouse Model

Mouse models are essential for studying the complex pathogenesis of SLE.

-

Animals: Lupus-prone mouse strains, such as MRL/lpr or NZB/W F1 mice, are commonly used.

-

BTK Inhibitor Administration: Treatment with the BTK inhibitor or vehicle is typically initiated before or at the onset of disease symptoms and continued for a specified period. Dosing is usually performed daily via oral gavage.

-

Assessment of Disease:

-

Autoantibody Titers: Blood samples are collected periodically to measure the levels of anti-double-stranded DNA (dsDNA) antibodies using ELISA.

-

Proteinuria: Urine is collected to assess protein levels as an indicator of kidney damage (glomerulonephritis).

-

Histopathology: Kidneys are harvested at the end of the study for histological examination to score the severity of glomerulonephritis.

-

Flow Cytometry: Spleen and lymph node cell populations (e.g., B cells, T cells, plasma cells) are analyzed by flow cytometry to assess the impact of the BTK inhibitor on immune cell subsets.

-

Visualization of Signaling Pathways and Experimental Workflows

BTK Signaling Pathway in B-Cells

The following diagram illustrates the central role of BTK in B-cell receptor (BCR) signaling and its inhibition.

Caption: BTK signaling pathway in B-cells and its inhibition.

Experimental Workflow for a BTK Inhibitor in a CIA Mouse Model

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a BTK inhibitor in a preclinical model of rheumatoid arthritis.

Caption: Experimental workflow for a BTK inhibitor in a CIA mouse model.

References

- 1. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. [PDF] Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models | Semantic Scholar [semanticscholar.org]

- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage Research on Btk-IN-19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and the downstream pathways that govern B-cell proliferation, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a compelling therapeutic target. Btk-IN-19 is a reversible inhibitor of BTK that has demonstrated potent and selective activity in early-stage research. This technical guide provides a comprehensive overview of the foundational preclinical data on this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols to facilitate further investigation.

Core Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound.

| Parameter | Value | Description |

| BTK IC50 | <0.001 µM | The half-maximal inhibitory concentration against Bruton's tyrosine kinase, indicating high potency.[1] |

| B-cell Proliferation IC50 | 0.080 µM | The half-maximal inhibitory concentration against B-cell proliferation, demonstrating cellular activity.[1] |

| In Vivo Efficacy (Mice) | Strong inhibition of CD69 | At a dose of 80 mg/kg administered intraperitoneally, this compound demonstrated significant target engagement in a mouse model.[1] |

| Pharmacokinetics (Rats) | Low-moderate clearance, modest oral exposure (%F > 34) | At a dose of 5 mg/kg administered orally, this compound showed reasonable pharmacokinetic properties in rats.[1] |

Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of BTK, a critical node in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a signaling cascade resulting in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation and survival. By blocking the catalytic activity of BTK, this compound interrupts this signaling cascade, thereby inhibiting B-cell activation and proliferation.

Caption: B-cell receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound (Compound 51)

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. The primary source, Vandeveer et al., Bioorg Med Chem Lett. 2022, identifies this compound as "Compound 51" but does not include the synthesis in the main text. This information is typically found in the supplementary materials of a publication. Without access to the supplementary information, a detailed protocol cannot be provided.

A general synthetic approach for similar pyrrolo[2,3-d]pyrimidine derivatives often involves the initial protection of the pyrrole nitrogen, followed by nucleophilic aromatic substitution at the C4 position with an appropriate amine, and subsequent deprotection and functionalization.

In Vitro BTK Kinase Assay

This protocol is a general method for assessing BTK inhibition and can be adapted for this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).

-

Add 2 µL of BTK enzyme solution (concentration to be optimized) to each well.

-

Add 2 µL of a mixture of the substrate and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.

-

Record the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for the in vitro BTK kinase inhibition assay.

B-cell Proliferation Assay

This protocol outlines a general method for assessing the effect of this compound on B-cell proliferation.

Objective: To determine the IC50 of this compound on the proliferation of B-cells.

Materials:

-

B-cells (e.g., enriched from peripheral blood mononuclear cells (PBMCs))

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

B-cell stimulus (e.g., anti-IgM antibody, CpG oligodeoxynucleotides)

-

This compound (serially diluted)

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or a tritiated thymidine incorporation assay)

-

96-well cell culture plates

-

Plate reader (luminescence or scintillation counter)

Procedure:

-

Seed B-cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the this compound dilutions or medium with DMSO (vehicle control) to the wells.

-

Add the B-cell stimulus to the wells to induce proliferation.

-

Incubate the plate for a specified period (e.g., 3 days) at 37°C in a humidified CO₂ incubator.

-

Assess cell proliferation using a suitable reagent. For CellTiter-Glo®, add the reagent to the wells and measure luminescence. For [³H]-thymidine incorporation, pulse the cells with [³H]-thymidine for the final hours of incubation, harvest the cells, and measure radioactivity.

-

Calculate the percent inhibition of proliferation for each this compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo CD69 Inhibition Assay in Mice

This protocol is a general guideline for evaluating the in vivo target engagement of this compound by measuring the inhibition of B-cell activation marker CD69.

Objective: To assess the in vivo efficacy of this compound by measuring the inhibition of anti-IgM-induced CD69 expression on B-cells in mice.

Materials:

-

DBA/1 mice or other suitable strain

-

This compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection)

-

Anti-mouse IgM antibody

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD19, anti-CD69)

-

Red blood cell lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Dose mice with this compound (e.g., 80 mg/kg, i.p.) or vehicle control.

-

At a specified time post-dose (e.g., 1 hour), challenge the mice with an intravenous injection of anti-mouse IgM antibody to induce B-cell activation.

-

At a peak response time for CD69 expression (e.g., 4 hours post-challenge), collect blood samples from the mice.

-

Lyse red blood cells from the blood samples.

-

Stain the remaining white blood cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the B-cell population (CD19+) and quantifying the expression of CD69.

-

Calculate the percent inhibition of CD69 expression in the this compound treated group compared to the vehicle-treated, anti-IgM challenged group.

Caption: Workflow for the in vivo CD69 inhibition assay in mice.

Conclusion

This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase with demonstrated in vitro and in vivo activity. The data presented in this technical guide provide a solid foundation for further preclinical and clinical development of this compound for the treatment of B-cell malignancies and autoimmune disorders. The detailed experimental protocols offer a starting point for researchers to replicate and expand upon these initial findings. Further investigation into the synthesis, selectivity profile, and long-term efficacy and safety of this compound is warranted.

References

Unveiling the Chemical Landscape of Btk-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical and biological properties of Btk-IN-19, a reversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support research and drug development efforts targeting BTK-mediated signaling pathways.

Core Chemical Structure and Properties

This compound, also identified as compound 51 in its primary scientific disclosure, is a small molecule inhibitor with a molecular formula of C₂₁H₂₂Cl₂N₆O and a molecular weight of 445.34 g/mol .[1] Its chemical identity is further defined by the CAS Number 1374240-01-3 and the SMILES string ClC1=CC(Cl)=CC(NCC(N2C[C@]3([H])N(C4=C5C(NC=C5)=NC=N4)CC[C@]3([H])CC2)=O)=C1.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂Cl₂N₆O | [1] |

| Molecular Weight | 445.34 g/mol | [1] |

| CAS Number | 1374240-01-3 | [1] |

| SMILES | ClC1=CC(Cl)=CC(NCC(N2C[C@]3([H])N(C4=C5C(NC=C5)=NC=N4)CC[C@]3([H])CC2)=O)=C1 | [1] |

Mechanism of Action and Biological Activity

This compound functions as a reversible inhibitor of Bruton's tyrosine kinase.[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. By reversibly binding to the ATP binding site of BTK, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to B-cell activation and proliferation.

In Vitro Activity

| Assay | IC₅₀ | Cell Line/Conditions | Reference |

| BTK Inhibition | <0.001 µM | Cell-free assay | [1] |

| B-cell Proliferation | 0.080 µM | B-cells enriched from PBMC, 3-day incubation | [1] |

In Vivo Activity

| Animal Model | Dosage | Administration | Effect | Reference |

| DBA/1 mice | 80 mg/kg | Intraperitoneal (once) | Strong inhibition of CD69 | [1] |

| Rats | 5 mg/kg | Oral | Low-moderate clearance, modest oral exposure (%F > 34) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize BTK inhibitors like this compound. While the specific parameters for this compound are proprietary to the original researchers, these protocols provide a comprehensive framework for similar assessments.

BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding affinity of an inhibitor to the BTK kinase domain. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

BTK enzyme (recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

Kinase Buffer

-

Test compound (this compound)

-

384-well plate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and the Eu-labeled anti-tag antibody in kinase buffer.

-

Assay Reaction: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the kinase tracer. The final volume is typically 15 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC₅₀ value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B-cell Proliferation Assay

This assay measures the ability of an inhibitor to prevent the proliferation of B-cells following stimulation of the B-cell receptor.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

B-cell enrichment kit

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Anti-human IgM antibody (for stimulation)

-

BrdU (5-bromo-2'-deoxyuridine) labeling reagent

-

Fixing/Denaturing solution

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)

-

Substrate for the detection enzyme

-

96-well cell culture plate

Procedure:

-

B-cell Isolation: Isolate B-cells from PBMCs using a negative selection B-cell enrichment kit.

-

Cell Plating: Seed the enriched B-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Stimulation: Add anti-human IgM antibody to the wells to a final concentration of 10 µg/mL to stimulate B-cell proliferation.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

-

BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 18-24 hours.

-

Fixation and Denaturation: Aspirate the media and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Detection: Wash the wells and add the anti-BrdU detection antibody. After incubation and further washing, add the substrate and measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Data Analysis: The IC₅₀ value is determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

BTK Signaling Pathway and Inhibition

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the mechanism of inhibition by a reversible inhibitor like this compound.

Experimental Workflow for In Vitro BTK Inhibition Assay

The following diagram outlines the typical workflow for determining the in vitro potency of a BTK inhibitor.

References

An In-depth Technical Guide to Btk-IN-19: Target Protein and Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein and binding site of Btk-IN-19, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support research and drug development efforts in oncology, immunology, and beyond.

Introduction to this compound and its Target

This compound, also referred to as Compound 51 in its primary scientific disclosure, is a highly potent, reversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial signaling molecule in various hematopoietic cell types[3][4]. It plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, activation, and survival[3][4][5]. Dysregulation of BTK activity is implicated in the pathophysiology of numerous B-cell malignancies and autoimmune diseases, making it a prime therapeutic target[5][6][7].

This compound distinguishes itself as a reversible inhibitor, offering a different modality compared to the more common covalent BTK inhibitors. This reversibility can potentially lead to a different pharmacological profile and may offer advantages in managing off-target effects and resistance mechanisms.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo efficacy parameters of this compound, establishing its potency as a BTK inhibitor.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (BTK enzyme) | <0.001 µM | Recombinant Human BTK | [1][2] |

| IC50 (B-cell proliferation) | 0.080 µM | B-cells from PBMC | [1][2] |

| In vivo activity | Strong inhibition of CD69 | DBA/1 mice | [1][2] |

| Pharmacokinetics | Low-moderate in vivo clearance, modest oral exposure (%F > 34) | Rats | [1][2] |

Target Protein: Bruton's Tyrosine Kinase (BTK)

BTK is a multi-domain protein consisting of a PH domain, a TH domain, SH3 and SH2 domains, and a C-terminal kinase domain[3]. Its activation is a key step in relaying signals from the cell surface to the nucleus, ultimately influencing gene expression related to cell fate.

BTK Signaling Pathway

Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated that leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activation of protein kinase C (PKC), respectively. These events culminate in the activation of downstream transcription factors, including NF-κB, which drive B-cell proliferation, survival, and differentiation[3][5].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Btk-IN-19: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Btk-IN-19 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) and cytokine receptor signaling pathways. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. This compound offers a valuable tool for in vitro and in vivo studies aimed at understanding the role of BTK in these pathological conditions and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the effective use of this compound in a research setting.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 445.34 g/mol | [1] |

| Formula | C₂₁H₂₂Cl₂N₆O | [2] |

| Appearance | Solid | [2] |

| Mechanism of Action | Reversible BTK inhibitor | [1] |

Solubility and Stock Solution Preparation

Proper solubilization and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

Solubility Data

The solubility of this compound has been determined in common laboratory solvents. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | ≥ 10 mM | For a similar compound, BTK IN-1, the solubility in DMSO is reported to be 77 mg/mL (200.07 mM).[3] It is advisable to use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.[3] |

| Ethanol | Sparingly soluble | For a similar BTK inhibitor, Fenebrutinib, the solubility in ethanol is approximately 5 mg/mL. This suggests that this compound may have limited solubility in ethanol. |

Stock Solution Preparation Protocol

This protocol provides a general guideline for preparing a this compound stock solution.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 4.45 mg of this compound in 1 mL of DMSO.

-

Dissolution: Vortex the solution gently until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize freeze-thaw cycles, which can degrade the compound.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound stock solutions.

| Storage Condition | Powder | Stock Solution in DMSO |

| -20°C | Up to 3 years | Up to 1 year (for a similar BTK inhibitor) |

| -80°C | Up to 2 years (for a similar BTK inhibitor) |

Note: It is strongly recommended to avoid repeated freeze-thaw cycles of the stock solution. For aqueous solutions, it is not recommended to store them for more than one day.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on BTK in a cell-free system.

Materials:

-

Recombinant active BTK enzyme

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., a specific peptide or poly(Glu, Tyr) 4:1)

-

This compound stock solution

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer.

-

Enzyme and Inhibitor Incubation: Add the diluted this compound and recombinant BTK enzyme to the wells of a 96-well plate. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add the ATP and substrate solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

BTK Signaling Pathway

This compound exerts its effect by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways. Upon activation of these receptors, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB pathway. This ultimately results in the transcription of genes involved in cell proliferation, survival, and the production of inflammatory cytokines.

Caption: this compound inhibits BTK, blocking downstream NF-κB activation.

Experimental Workflow for Stock Preparation

The following diagram illustrates the logical flow for preparing a stock solution of this compound.

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

References

Application Notes and Protocols for In Vitro Assays Using Bruton's Tyrosine Kinase (BTK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] This document provides detailed application notes and protocols for the in vitro characterization of BTK inhibitors. While the specific inhibitor "Btk-IN-19" may refer to proprietary research compounds, the following protocols provide a comprehensive framework for evaluating any BTK inhibitor, including both covalent and reversible modalities.

Data Presentation: In Vitro Efficacy of BTK Inhibitors

The following tables summarize typical quantitative data for well-characterized BTK inhibitors to provide a reference for expected potency.

Table 1: Biochemical Potency of Representative BTK Inhibitors

| Inhibitor | Type | Target | IC50 (nM) | Assay Type |

| Ibrutinib | Covalent | BTK | 0.5 | Kinase Assay |

| Acalabrutinib | Covalent | BTK | 5 | Kinase Assay |

| Zanubrutinib | Covalent | BTK | <1 | Kinase Assay |

| Fenebrutinib | Reversible | BTK | 15 | Kinase Assay |

| Vecabrutinib | Reversible | BTK | 3.3 | Kinase Assay |

IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Table 2: Cellular Potency of Representative BTK Inhibitors

| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (nM) |

| Ibrutinib | Ramos (Burkitt's Lymphoma) | Cell Proliferation | Viability | 10 - 50 |

| Acalabrutinib | JeKo-1 (Mantle Cell Lymphoma) | Cell Proliferation | Viability | 8 |

| Zanubrutinib | TMD8 (Diffuse Large B-cell Lymphoma) | Cell Proliferation | Viability | 1.7 |

| Fenebrutinib | Human Whole Blood | B-cell Activation | CD69 Expression | 29 |

| QL47 | Ramos | BTK Autophosphorylation | p-BTK (Y223) | 475 |

| QL47 | Ramos | PLCγ2 Phosphorylation | p-PLCγ2 (Y759) | 318 |

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates and activates downstream effectors like phospholipase C gamma 2 (PLCγ2).[5][6] PLCγ2 activation ultimately results in the activation of transcription factors that promote B-cell survival and proliferation.[1]

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental Workflow: In Vitro BTK Inhibitor Characterization

This workflow outlines the key steps for characterizing a novel BTK inhibitor in vitro, from initial biochemical assays to cellular functional assays.

References

Btk-IN-19: Application Notes and Protocols for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Btk-IN-19, a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), in cancer cell line research. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for essential in vitro experiments.

Introduction to this compound

This compound, also referred to as compound 26 in its discovery publication, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and is a validated therapeutic target in various B-cell malignancies[1][3]. Dysregulation of BTK activity has been implicated in the survival and proliferation of malignant B-cells[3]. This compound covalently binds to the cysteine 481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity[4]. Its high selectivity offers a potential advantage in reducing off-target effects compared to less selective BTK inhibitors[1][2].

Mechanism of Action and Signaling Pathway

BTK is a key mediator downstream of the B-cell receptor (BCR). Upon BCR engagement, BTK is activated via phosphorylation and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2). This initiates a signaling cascade that ultimately activates transcription factors like NF-κB and MAPK, promoting B-cell proliferation, survival, and differentiation. In many B-cell malignancies, this pathway is constitutively active. This compound, by irreversibly inhibiting BTK, effectively blocks these downstream signaling events, leading to decreased proliferation and induction of apoptosis in sensitive cancer cell lines.

References

- 1. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Btk-IN-19 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of multiple signaling pathways, including the B-cell receptor (BCR), Toll-like receptor (TLR), and Fc receptor signaling cascades.[1][2][3] Its activation triggers downstream pathways such as phospholipase Cγ2 (PLCγ2), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK), which are essential for the proliferation, differentiation, and survival of B-cells and other hematopoietic cells.[1][4][5] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[3][4][6]

Btk-IN-19 is a potent and highly selective inhibitor of BTK. It has been characterized as both a covalent and a reversible inhibitor in different contexts, with reported IC50 values in the low nanomolar range, indicating strong inhibitory activity against the BTK enzyme.[7][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation and signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated in various cell lines, demonstrating its anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Cell Line | Cell Type | Assay Duration | IC50 Value | Reference |

| MOLM-13 | Human Acute Myeloid Leukemia | 72 hours | 3.7 µM | [7] |

| B-cells | Normal B-lymphocytes | 3 days | 0.080 µM | [8] |

Note: The potency of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes how to assess the anti-proliferative effects of this compound on a suspension cell line, such as MOLM-13.

Materials:

-

This compound

-

MOLM-13 cells (or other suitable suspension cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding:

-

Culture MOLM-13 cells to a density of approximately 1 x 10^6 cells/mL.

-

Centrifuge the cells at 200 x g for 5 minutes and resuspend the pellet in fresh, pre-warmed complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

-

Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Visualization of Signaling Pathways and Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in B-cell receptor signaling and the downstream pathways it activates.

Caption: BTK signaling cascade initiated by BCR activation.

Experimental Workflow for Cell Proliferation Assay

The diagram below outlines the key steps in performing a cell proliferation assay to evaluate the efficacy of this compound.

Caption: Workflow for assessing this compound's antiproliferative effects.

References

- 1. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]